molecular formula C10H6ClIN2 B13120308 6-Chloro-4-iodo-3,4'-bipyridine

6-Chloro-4-iodo-3,4'-bipyridine

Cat. No.: B13120308
M. Wt: 316.52 g/mol
InChI Key: OFNQSZKIFKLCND-UHFFFAOYSA-N
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Description

6-Chloro-4-iodo-3,4’-bipyridine is a bipyridine derivative characterized by the presence of chlorine and iodine substituents on the pyridine rings. Bipyridines are widely recognized for their applications in various fields, including catalysis, materials science, and pharmaceuticals . The unique structural features of 6-Chloro-4-iodo-3,4’-bipyridine make it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-iodo-3,4’-bipyridine typically involves metal-catalyzed cross-coupling reactions. Common methods include:

Industrial Production Methods: Industrial production of 6-Chloro-4-iodo-3,4’-bipyridine often utilizes scalable versions of the aforementioned coupling reactions. The choice of method depends on factors such as cost, availability of reagents, and desired yield .

Comparison with Similar Compounds

Uniqueness of 6-Chloro-4-iodo-3,4’-bipyridine: The presence of both chlorine and iodine substituents in 6-Chloro-4-iodo-3,4’-bipyridine imparts unique electronic and steric properties, making it distinct from other bipyridine derivatives. These features enhance its reactivity and binding affinity, broadening its range of applications in scientific research and industry .

Properties

Molecular Formula

C10H6ClIN2

Molecular Weight

316.52 g/mol

IUPAC Name

2-chloro-4-iodo-5-pyridin-4-ylpyridine

InChI

InChI=1S/C10H6ClIN2/c11-10-5-9(12)8(6-14-10)7-1-3-13-4-2-7/h1-6H

InChI Key

OFNQSZKIFKLCND-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CN=C(C=C2I)Cl

Origin of Product

United States

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